tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate
Description
Chemical Structure and Key Properties
tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate (CAS: 198210-17-2, molecular formula: C₁₂H₂₂N₂O₂, molecular weight: 226.32 g/mol) is a bicyclic carbamate derivative featuring a rigid 3-azabicyclo[3.2.1]octane core with a methylene-linked tert-butyl carbamate group at the 8-position (). The stereochemistry (1r,5s) is critical for its conformational stability and biological interactions. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly for neuroactive agents targeting glutamate transporters ().
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11-9-4-5-10(11)7-14-6-9/h9-11,14H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEHVMYEFNXFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the bicyclic core through a Diels-Alder reaction, followed by functional group modifications to introduce the tert-butyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, including halides and amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Framework Variations
Key Observations :
- Steric and Electronic Effects: The methylene spacer in the target compound enhances conformational flexibility compared to the direct carbamate attachment in CAS 847862-26-4 .
- Ring Size Impact : The bicyclo[3.1.0]hexane analog (CAS 134677-60-4) exhibits lower molecular weight and altered pharmacokinetic profiles due to reduced ring size .
Functional Group Modifications
Key Observations :
- Carboxylate vs. Carbamate : The methyl ester () serves as a synthetic handle for further derivatization, while the carboxylic acid derivative (CAS 74221-99-1) enables metal coordination or solubility enhancement .
- Boc Deprotection : Removal of the tert-butyloxycarbonyl (Boc) group in the target compound generates a primary amine, critical for forming bioactive molecules like EAAT inhibitors .
Pharmacological Relevance
- EAAT Inhibition: The target compound and its analogs (e.g., TBOA, CAS 1250997-50-2) inhibit excitatory amino acid transporters (EAATs), modulating glutamate levels in neurological disorders . Fluorinated derivatives (CAS 2889384-92-1) show enhanced potency due to fluorine’s electronegativity .
- Synthetic Utility : The bicyclo[3.2.1]octane scaffold is preferred over [3.1.0]hexane derivatives for its balance of rigidity and metabolic stability in CNS-targeted drugs .
Biological Activity
tert-Butyl ((1R,5S)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 847862-26-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and influence signal transduction pathways.
Interaction with Enzymes
The compound acts as an inhibitor of certain enzymes, which can lead to various pharmacological effects:
- Enzyme Inhibition : It has demonstrated inhibitory effects on bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can result in bactericidal activity against various strains of bacteria, including multidrug-resistant (MDR) strains .
Antibacterial Activity
Research indicates that this compound exhibits broad-spectrum antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : In vitro studies have shown low MIC values against both Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <0.03125 |
| Escherichia coli | 16 |
| Acinetobacter baumannii | 4 |
Case Studies
In a recent study involving a series of analogs derived from this compound, it was found that the lead compound exhibited low nanomolar IC50 values against DNA gyrase and topoisomerase IV from E. coli, reinforcing its potential as a dual inhibitor with significant antibacterial efficacy .
Therapeutic Applications
Due to its biological activities, this compound has potential therapeutic applications:
- Antibacterial Agents : Its ability to inhibit topoisomerases makes it a candidate for developing new antibiotics targeting resistant bacterial strains.
- Research Tool : The compound can serve as a probe in biochemical studies to elucidate enzyme mechanisms and protein-ligand interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
